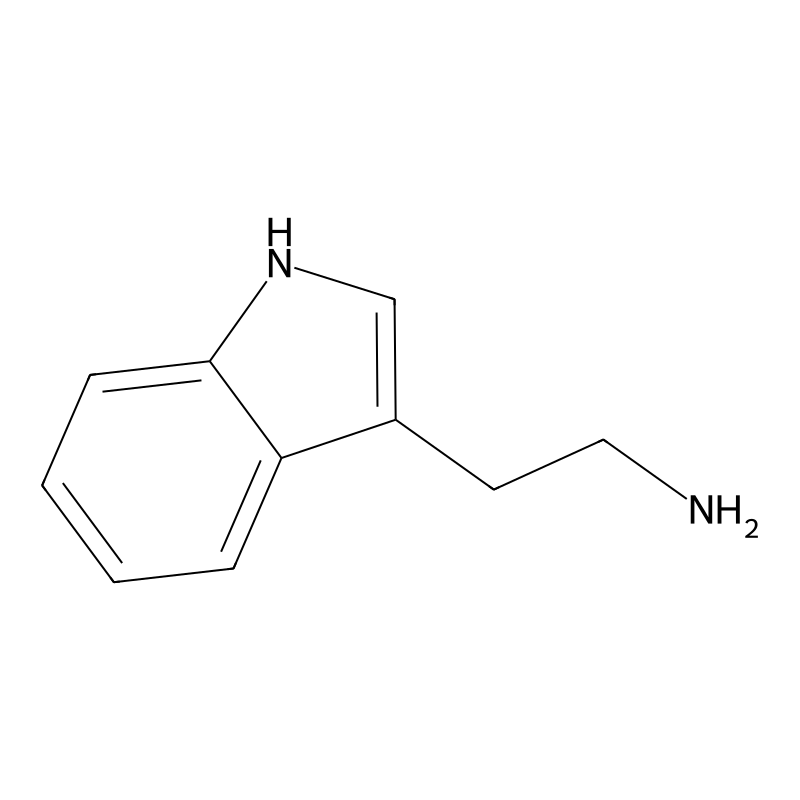Tetrabutylammonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Phase Transfer Catalysis
TBAB is a renowned phase transfer catalyst (PTC) . It facilitates the transfer of ionic species from an aqueous phase to an organic phase, enabling reactions that wouldn't otherwise occur efficiently between immiscible (non-mixing) liquids. This makes it invaluable in numerous organic synthesis reactions, including:
- Alkylation reactions: TBAB assists in the transfer of alkali metal hydroxides (e.g., NaOH, KOH) from an aqueous solution to an organic solvent, enabling deprotonation and subsequent alkylation of organic substrates .
- Nucleophilic substitution reactions: TBAB facilitates the transfer of nucleophiles (electron-donating species) from an aqueous phase to an organic phase, promoting reactions like S<sub>N</sub>2 substitutions .
Organic Synthesis
Beyond its role as a PTC, TBAB serves as a valuable reagent in various organic synthesis endeavors:
- Source of bromide ions: TBAB acts as a readily available source of bromide ions (Br⁻) for substitution reactions, allowing the introduction of bromine functional groups into organic molecules .
- Ionic liquid precursor: When heated above its melting point (103°C), TBAB exhibits properties similar to ionic liquids, offering unique reaction environments for specific organic transformations .
Material Science Applications
TBAB finds applications in material science research as well:
- Electrolyte component: TBAB can be incorporated into electrolytes for electrochemical applications like dye-sensitized solar cells, owing to its ability to improve ionic conductivity .
- Surfactant precursor: TBAB can be used as a precursor for the synthesis of specialized surfactants with unique properties for various material science applications .
Tetrabutylammonium bromide is a quaternary ammonium salt characterized by the presence of a tetrabutylammonium cation and bromide anion. This compound is typically encountered as a white solid in its anhydrous form and is recognized for its role as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. Tetrabutylammonium bromide is valued not only for its effectiveness but also for its environmental friendliness, low cost, and operational simplicity, making it a preferred choice in various chemical processes .
- Phase-Transfer Catalysis: TBAB's mechanism involves its cation acting as a "shuttle" between organic and aqueous phases. It can complex with anionic species in the aqueous phase, making them more soluble in the organic phase where the reaction occurs []. This enables reactions between species that would otherwise be limited by their immiscibility.
- Toxicity: TBAB can be irritating to the skin, eyes, and respiratory system. Exposure may cause headaches, dizziness, and nausea [].
- Flammability: While not readily flammable, TBAB can burn if exposed to high heat [].
- Handling: It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TBAB [].
- Alkylation Reactions: Catalyzing the transfer of alkyl groups from one molecule to another.
- Oxidation and Reduction: Facilitating redox reactions under mild conditions.
- Esterification: Promoting the formation of esters from acids and alcohols.
- Substitution Reactions: Acting as a source of bromide ions in nucleophilic substitutions .
The compound also plays a significant role in the synthesis of bioactive heterocycles, showcasing its versatility in organic synthesis .
Research indicates that tetrabutylammonium bromide exhibits notable biological activity. It has been shown to catalyze the synthesis of various biologically active compounds, including heterocycles that possess potential pharmacological properties. Its role as a metal-free catalyst enhances its appeal in green chemistry, particularly in synthesizing compounds with therapeutic potential without relying on toxic metals .
Tetrabutylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane. This straightforward method allows for the efficient production of the compound, which can also be obtained via salt metathesis reactions involving other tetrabutylammonium salts .
General Synthesis Procedure:- Reagents: Tributylamine and 1-bromobutane.
- Reaction Conditions: Typically conducted under reflux conditions to promote complete reaction.
- Isolation: The product can be purified through recrystallization or other suitable methods.
Tetrabutylammonium bromide stands out due to its balance of environmental safety, cost-effectiveness, and efficiency as a phase transfer catalyst compared to its counterparts .
Studies have shown that tetrabutylammonium bromide interacts effectively with various substrates in organic reactions. Its zwitterionic nature allows it to solubilize both polar and non-polar reactants, thereby facilitating phase transfer processes. The compound has been utilized successfully in coupling reactions and other transformations that require efficient ion transport across phases .
Physical Description
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 70 of 622 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 552 of 622 companies with hazard statement code(s):;
H302 (29.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (60.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Organic fiber manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
1-Butanaminium, N,N,N-tributyl-, bromide (1:1): ACTIVE








